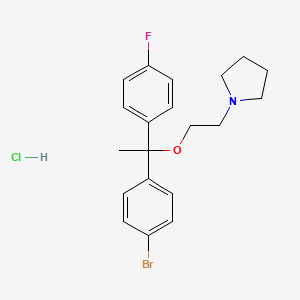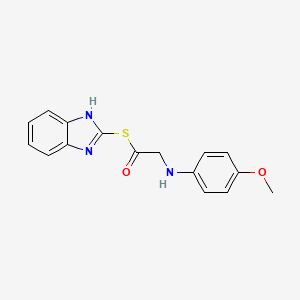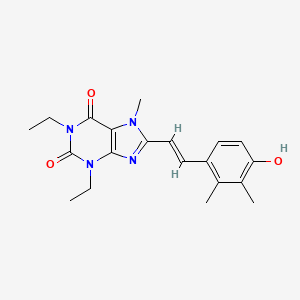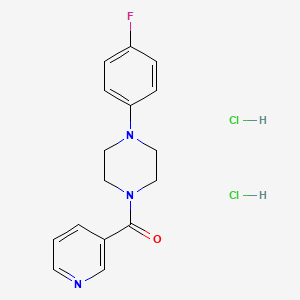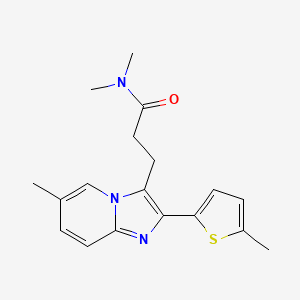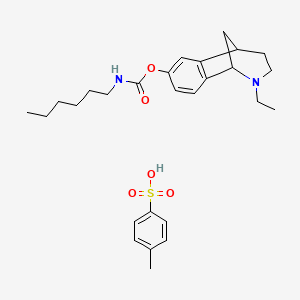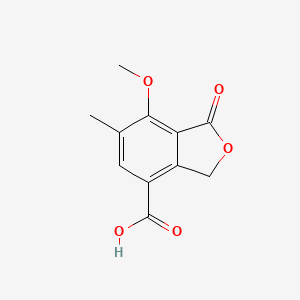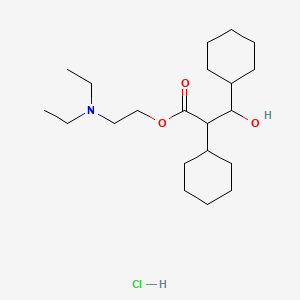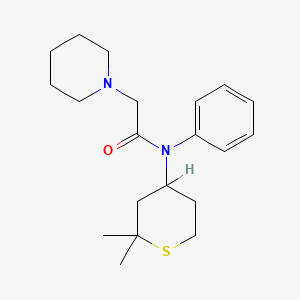
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzodiazepine and a cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- typically involves multi-component reactions (MCRs). One common method is the condensation of aromatic o-diamines with ketones in the presence of a catalyst. For instance, a solution of 1,2-diamine, ketone, isocyanide, and trimethylsilylazide can be stirred in methanol at room temperature using a hybrid catalyst like [bmim]5[PNiW11O39]·3H2O . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as ferrocene supported activated carbon (FC/AC). This catalyst facilitates the condensation of o-phenylenediamine and ketones under solvent-free conditions at elevated temperatures (e.g., 90°C) to achieve high conversion rates and selectivity . The use of such catalysts is beneficial for large-scale synthesis due to their recyclability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- undergoes various chemical reactions, including:
Condensation Reactions: Formation of the spiro compound through the condensation of diamines and ketones.
Cyclization Reactions: Involving the formation of the diazepine ring.
Substitution Reactions: Particularly electrophilic aromatic substitution due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents include aromatic o-diamines, ketones, isocyanides, and trimethylsilylazide. Reaction conditions often involve the use of catalysts like [bmim]5[PNiW11O39]·3H2O or FC/AC under mild to moderate temperatures .
Major Products
The major products formed from these reactions are typically spiro-benzodiazepine derivatives, which are significant due to their potential pharmacological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is studied for its potential pharmacological properties. Benzodiazepine derivatives are known for their anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic activities . Research is ongoing to explore its efficacy in treating various diseases, including cancer, HIV, and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as a catalyst in organic reactions is also being explored .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- involves its interaction with specific molecular targets in the body. Benzodiazepine derivatives typically act on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: Known for their broad range of biological activities, including anti-HIV, antipsychotic, and antitumor properties.
Tetrazolyldiazepines: Synthesized using similar multi-component reactions and known for their pharmacological activities.
Uniqueness
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(3-chlorophenyl)- is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its synthesis under mild conditions and high yields also make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
133307-95-6 |
|---|---|
Molecular Formula |
C24H28ClN3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-chloro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H28ClN3/c25-18-7-5-8-19(17-18)26-15-16-28-23-12-2-1-10-22(23)27-21-11-6-9-20(21)24(28)13-3-4-14-24/h1-2,5,7-8,10,12,17,20,26H,3-4,6,9,11,13-16H2 |
InChI Key |
REBXFLFYJFWUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





